

# A Comparative Guide to Phenthoate Certified Reference Materials for Residue Analysis

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## Compound of Interest

Compound Name: *Phenthoate*

Cat. No.: *B10861094*

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This guide provides a comprehensive comparison of commercially available **Phenthoate** Certified Reference Materials (CRMs). **Phenthoate**, an organophosphate insecticide, is subject to strict regulatory limits in food and environmental samples. Accurate quantification of its residues is therefore critical, and the choice of a reliable CRM is paramount for ensuring the quality and validity of analytical data. This document offers an objective comparison of **phenthoate** CRMs from leading suppliers, supported by experimental protocols and data presentation to aid in the selection of the most suitable material for your research and analytical needs.

## Comparison of Phenthoate Certified Reference Materials

The selection of a CRM should be based on its certification, purity, and the quality management systems under which it was produced. The following table summarizes the key features of **phenthoate** CRMs offered by prominent suppliers.

Feature	Sigma-Aldrich (TraceCERT®)	Sigma-Aldrich (PESTANAL®)	HPC Standards	CRM LABSTANDARD
Product Type	Certified Reference Material (CRM)	Analytical Standard	Certified Reference Material (CRM)	Certified Reference Material (CRM)
Accreditation	ISO 17034, ISO/IEC 17025[1]	Produced under ISO 9001	ISO 17034[2]	ISO 17034
Format	Neat	Neat[1][3]	Neat, Solution (in Acetonitrile)[2]	Neat, Solution (in Acetonitrile)[4][5]
Certified Purity	Lot-specific, provided on Certificate of Analysis (CoA)	Purity provided on CoA	High-purity, Lot-specific value on CoA	≥ 95%, Lot-specific value on CoA[4]
Uncertainty	Stated on CoA, calculated according to ISO guidelines	Not specified as a certified value	Stated on CoA	Stated on CoA
Traceability	Traceable to NIST or other primary standards	Traceable to primary standards	Traceable to primary standards	Traceable to primary standards
Homogeneity & Stability	Data included in certification[6]	Information available on CoA	Assessed according to ISO 17034	Assessed according to ISO 17034
Documentation	Comprehensive CoA according to ISO Guide 31	Certificate of Analysis[1][3]	Certificate of Analysis	Certificate of Analysis[4]
Intended Use	Calibration, quality control,	Routine analysis, screening	Calibration, quality control,	Calibration, quality control,

method  
validation

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## Experimental Protocols

Accurate residue analysis relies on well-defined and validated experimental protocols. Below are detailed methodologies for the certification of **phenthoate** CRMs and a typical workflow for its analysis in complex matrices.

### Certification of Phenthoate CRM by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.<sup>[7][8]</sup>

Methodology:

- Sample Preparation:
  - Accurately weigh a specific amount of the **phenthoate** candidate material and a certified internal standard (e.g., maleic anhydride) into a vial using a calibrated microbalance.
  - Dissolve the mixture in a deuterated solvent (e.g., Chloroform-d) to a known concentration.
  - Transfer an aliquot of the solution to an NMR tube.
- NMR Data Acquisition:
  - Acquire the <sup>1</sup>H-NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Ensure complete relaxation of all relevant protons by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest.
  - Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

- Data Processing and Analysis:
  - Apply appropriate processing parameters (e.g., Fourier transformation, phase correction, baseline correction).
  - Integrate the signals corresponding to specific, well-resolved protons of both **phenthoate** and the internal standard.
  - Calculate the purity of the **phenthoate** sample using the following equation:

Where:

- I = Integral value
  - N = Number of protons for the integrated signal
  - M = Molar mass
  - W = Weight
  - P = Purity of the standard
- Uncertainty Calculation:
    - The combined uncertainty is calculated by considering the uncertainties associated with weighing, the purity of the internal standard, and the repeatability of the NMR measurements.

## Phenthoate Residue Analysis in Food Samples by GC-MS/MS

This protocol outlines a general procedure for the determination of **phenthoate** residues in food matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), a widely used technique for pesticide analysis.[\[9\]](#)[\[10\]](#)

Methodology:

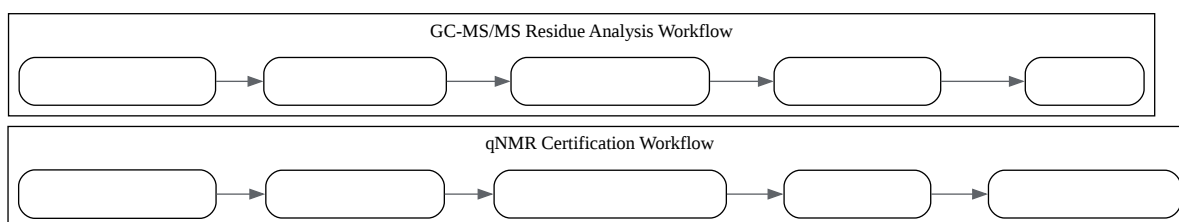
- Sample Preparation (QuEChERS Method):

- Weigh 10 g of a homogenized food sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Shake vigorously for 1 minute and centrifuge.
- Take an aliquot of the acetonitrile supernatant and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing a suitable sorbent (e.g., PSA, C18) for cleanup.
- Vortex and centrifuge.
- The final extract is ready for GC-MS/MS analysis.
- GC-MS/MS Analysis:
  - Gas Chromatograph (GC) Conditions:
    - Column: A suitable capillary column for pesticide analysis (e.g., HP-5ms).
    - Injector: Splitless mode.
    - Oven Temperature Program: A gradient program to ensure good separation of analytes.
    - Carrier Gas: Helium at a constant flow rate.
  - Mass Spectrometer (MS/MS) Conditions:
    - Ionization Mode: Electron Ionization (EI).
    - Acquisition Mode: Multiple Reaction Monitoring (MRM).
    - MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for **phenthoate** for quantification and confirmation.
- Calibration and Quantification:

- Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with known concentrations of the **phenthoate** CRM.
- Generate a calibration curve by plotting the peak area against the concentration.
- Quantify the **phenthoate** concentration in the sample by comparing its peak area to the calibration curve.

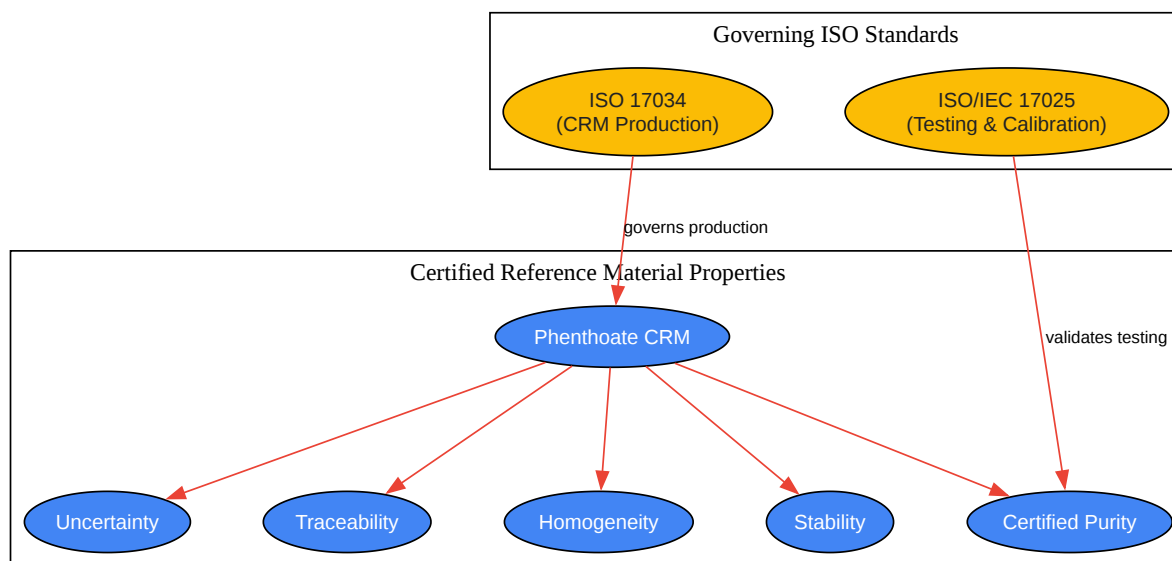
## Visualizing Workflows and Relationships

To further clarify the experimental processes, the following diagrams have been generated using Graphviz.



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Caption: Workflow for CRM certification and residue analysis.



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Caption: Key properties of a CRM governed by ISO standards.

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